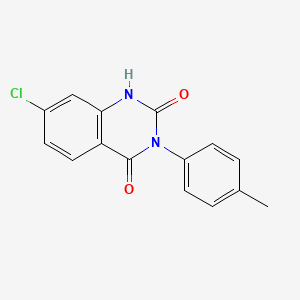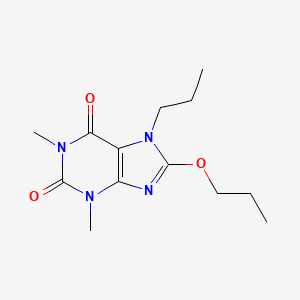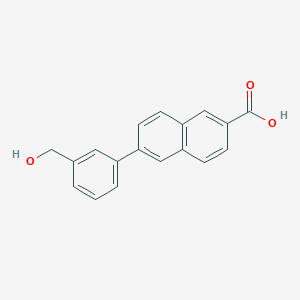
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. These compounds are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a benzopyran ring system, which is a common feature in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of substituted resorcinols and benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another approach involves the O-acylation of enol forms of 3-substituted 2-oxo-2H-benzopyrans .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of green solvents and catalysts, are often applied to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceutical agents with various biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways depend on the specific biological activity being targeted, such as antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: These compounds share a similar benzopyran ring system and exhibit various biological activities.
Indoles: Another class of heterocycles with significant biological properties.
Pyridazines: Known for their diverse pharmacological activities.
Uniqueness
Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C17H14O4 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,16,18H,1H3 |
Clave InChI |
YNQAFYIBCZWEFC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)


![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)

![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)

![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)

![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)

![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
